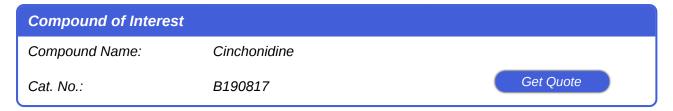


Cinchonidine physical and chemical properties

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An In-depth Technical Guide to the Physical and Chemical Properties of Cinchonidine

This guide provides a comprehensive overview of the core physical and chemical properties of **Cinchonidine**, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed experimental protocols and visualizations to facilitate a deeper understanding of this important alkaloid.

General Information

Cinchonidine is a natural alkaloid extracted from the bark of the Cinchona tree.[1][2] It is a stereoisomer of cinchonine and finds significant applications in asymmetric synthesis as a chiral catalyst and in the pharmaceutical industry due to its antimalarial and other therapeutic properties.[1][2][3]

Table 1: General and Structural Information for Cinchonidine



Property	Value
CAS Number	485-71-2
Molecular Formula	C19H22N2O
Molecular Weight	294.39 g/mol
IUPAC Name	(R)INVALID-LINKmethanol
Synonyms	(-)-Cinchonidine, Cinchovatine, (8S,9R)- Cinchonidine
Appearance	White crystalline or granular powder, or fine, colorless needles.
Crystal System	Orthorhombic
Space Group	P212121

Physical Properties

The physical properties of **Cinchonidine** are crucial for its handling, formulation, and application in various chemical processes.

Table 2: Key Physical Properties of Cinchonidine



Property	Value
Melting Point	204-207 °C
Boiling Point	464.5 °C at 760 mmHg
Density	1.2 g/cm ³
Specific Optical Rotation [α] ²⁰ _D	-105° to -115° (c=1 in Ethanol)
Solubility	
In Water	0.25 g/L at 20 °C (slightly soluble)
In Organic Solvents	Soluble in ethanol, chloroform, methanol, ether, acetone, and benzene.
рКа	pKa1: 5.80, pKa2: 10.03 (at 25 °C)

Chemical and Spectroscopic Properties

The chemical stability and spectroscopic data are fundamental for the characterization and structural elucidation of **Cinchonidine**.

Table 3: Chemical and Spectroscopic Data for Cinchonidine

Property	Description
Stability	Stable under normal conditions, but sensitive to light. Incompatible with strong oxidizing agents.
¹ H NMR Spectroscopy	Spectra available, with characteristic peaks for the quinoline and quinuclidine moieties.
¹³ C NMR Spectroscopy	Structural evidence provided by ¹³ C NMR.
Infrared (IR) Spectroscopy	Conforms to standard spectra, with characteristic absorption bands.
Mass Spectrometry (MS)	Molecular ion peak and fragmentation patterns are well-documented.



Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of **Cinchonidine** are provided below.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- · Mortar and pestle

- Sample Preparation: A small amount of Cinchonidine is finely ground using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.
- Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute)
 as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.



• Reporting: The melting point is reported as a range of these two temperatures.

Specific Optical Rotation

Principle: Optical rotation is the turning of the plane of linearly polarized light as it passes through an optically active substance. The specific rotation is a characteristic property of a chiral compound.

Apparatus:

- Polarimeter
- Polarimeter tube (e.g., 100 mm)
- Sodium D line light source (589 nm)
- Volumetric flask
- Analytical balance

- Solution Preparation: An accurately weighed sample of **Cinchonidine** (e.g., 1 g) is dissolved in a specific solvent (e.g., ethanol) in a volumetric flask to a known volume (e.g., 20 mL).
- Polarimeter Calibration: The polarimeter is calibrated with the pure solvent in the polarimeter tube to determine the zero reading.
- Sample Measurement: The polarimeter tube is rinsed and filled with the prepared
 Cinchonidine solution, ensuring no air bubbles are present. The tube is placed in the polarimeter.
- Rotation Reading: The angle of rotation is measured. At least six readings are taken, with half in the clockwise and half in the counter-clockwise direction to ensure accuracy.
- Calculation: The specific rotation ([α]) is calculated using Biot's Law: [α] = α / (I × c) where α is the observed rotation in degrees, I is the path length of the tube in decimeters (dm), and c is the concentration of the solution in g/mL.



Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

- Test tubes
- Vortex mixer or shaker
- Analytical balance
- Pipettes

- Qualitative Assessment:
 - Place a small, accurately weighed amount of Cinchonidine (e.g., 25 mg) into a test tube.
 - Add a small volume of the solvent (e.g., 0.75 mL of water or an organic solvent) in portions.
 - Vigorously shake or vortex the mixture after each addition.
 - Observe if the solid dissolves completely to form a clear solution.
- Quantitative Measurement (Shake-Flask Method):
 - An excess amount of **Cinchonidine** is added to a known volume of the solvent in a sealed flask.
 - The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The saturated solution is then filtered to remove any undissolved solid.



 The concentration of **Cinchonidine** in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination by Potentiometric Titration

Principle: The pKa is the negative log of the acid dissociation constant (Ka). For a basic compound like **Cinchonidine**, it reflects the equilibrium of its protonated and unprotonated forms. Potentiometric titration involves monitoring the pH of a solution as a titrant is added.

Apparatus:

- pH meter with a combination pH electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized acidic titrant (e.g., 0.1 M HCl)

- Solution Preparation: A known concentration of **Cinchonidine** (e.g., 1 mM) is prepared in a suitable solvent, often a water-cosolvent mixture for sparingly soluble compounds. The ionic strength is kept constant using a salt solution (e.g., 0.15 M KCl).
- Titration Setup: The **Cinchonidine** solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
- Titration: The solution is titrated with the standardized acid, adding the titrant in small, precise increments.
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be



determined from the inflection points of the first or second derivative of the titration curve.

Spectroscopic Analysis

4.5.1. NMR Spectroscopy

- Sample Preparation: 5-25 mg of Cinchonidine is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a higher concentration (around 0.1 mol/L) is recommended. The solution is filtered through a glass wool plug into a clean NMR tube to remove any solid particles.
- Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (¹H, ¹³C, COSY, etc.) is then run.

4.5.2. IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: 1-2 mg of **Cinchonidine** is finely ground with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
- Pellet Formation: The mixture is placed into a pellet die and compressed under high pressure (7-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the IR spectrometer, and the transmission spectrum is acquired.

4.5.3. Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: A small amount of the Cinchonidine sample is introduced into the mass spectrometer, where it is vaporized.
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of highenergy electrons (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.



• Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and characteristic fragment ions.

Biological Activity and Signaling Pathways

Cinchonidine exhibits a range of biological activities, including its well-known antimalarial properties and its emerging roles in other therapeutic areas.

Protective Effect against Cisplatin-Induced Ototoxicity via PI3K/AKT Pathway

Recent studies have shown that **Cinchonidine** can alleviate hearing loss caused by the chemotherapeutic agent cisplatin. This protective effect is mediated through the activation of the PI3K/AKT signaling pathway. Cisplatin induces the production of reactive oxygen species (ROS), which in turn inhibits the PI3K/AKT pathway, leading to apoptosis (programmed cell death) of auditory hair cells. **Cinchonidine** pretreatment activates the PI3K/AKT pathway, which helps to inhibit ROS accumulation and suppress apoptosis, thereby protecting the hair cells from damage.



Cellular Stress Cisplatin induces Therapeutic Intervention Reactive Oxygen Hair Cell Cinchonidine Species (ROS) Protection inhibits activates Signaling Cascade PI3K/AKT Pathway inhibits Hair Cell Apoptosis

Cinchonidine's Protective Mechanism in Cisplatin-Induced Ototoxicity

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Caption: **Cinchonidine** activates the PI3K/AKT pathway to counteract cisplatin-induced apoptosis.

Interaction with the Serotonin Transporter (SERT)



Cinchonidine acts as a weak inhibitor of the serotonin transporter (SERT), a key protein in the regulation of serotonin levels in the brain. Computational docking studies suggest that Cinchonidine binds to the central 5-HT (serotonin) binding site, also known as the S1 site, of the transporter. This interaction is stereoselective, with Cinchonidine and its stereoisomer Quinine binding to the S1 site, while their enantiomers, Cinchonine and Quinidine, preferentially bind to a different allosteric site (S2). This differential binding likely underlies their distinct inhibitory profiles.

SERT Structure Serotonin Transporter (SERT) mediates Cinchonidine Cinchonidine Cinchonine Serotonin Reuptake inhibition Serotonin Reuptake

Logical Relationship of Cinchonidine and Serotonin Transporter (SERT)

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Caption: **Cinchonidine** stereoselectively binds to the S1 site of SERT, inhibiting serotonin reuptake.

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